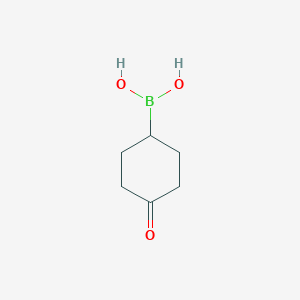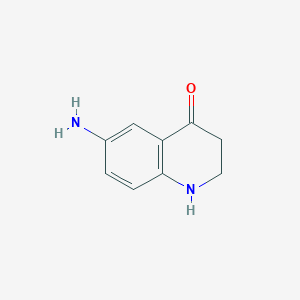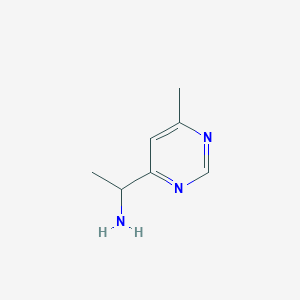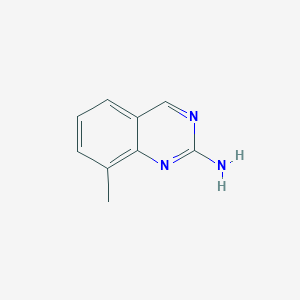
(4-Oxocyclohexyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxocyclohexyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a cyclohexane ring with a ketone substituent at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Oxocyclohexyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of cyclohexenone followed by oxidation. The process typically involves the following steps:
Hydroboration: Cyclohexenone is treated with a borane reagent, such as borane-tetrahydrofuran complex, under mild conditions to form the corresponding boronic ester.
Oxidation: The boronic ester is then oxidized using hydrogen peroxide or sodium perborate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Oxocyclohexyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate are typical oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or alkyl-aryl compounds.
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol.
Scientific Research Applications
(4-Oxocyclohexyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: It can be employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (4-Oxocyclohexyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating interactions with electron-rich species. In biological systems, it can inhibit enzymes by binding to active site serines, affecting enzymatic activity.
Comparison with Similar Compounds
Phenylboronic acid: Similar in its boronic acid functionality but differs in the aromatic ring structure.
Cyclohexylboronic acid: Lacks the ketone substituent, making it less reactive in certain contexts.
(4-Hydroxycyclohexyl)boronic acid: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Uniqueness: (4-Oxocyclohexyl)boronic acid is unique due to the presence of both a boronic acid group and a ketone group on the cyclohexane ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and various applications.
Properties
CAS No. |
799842-98-1 |
|---|---|
Molecular Formula |
C6H11BO3 |
Molecular Weight |
141.96 g/mol |
IUPAC Name |
(4-oxocyclohexyl)boronic acid |
InChI |
InChI=1S/C6H11BO3/c8-6-3-1-5(2-4-6)7(9)10/h5,9-10H,1-4H2 |
InChI Key |
ZIISBKFFMXFWRX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCC(=O)CC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)







![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)

